molecular formula C19H15F2N3O3S B13818885 Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate

Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate

Cat. No.: B13818885
M. Wt: 403.4 g/mol
InChI Key: AGMSIUSARWHWKP-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods are designed to be scalable and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and difluorobenzoyl group play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15F2N3O3S

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C19H15F2N3O3S/c1-2-27-18(26)10-6-8-11(9-7-10)23-19-24-17(22)16(28-19)15(25)14-12(20)4-3-5-13(14)21/h3-9H,2,22H2,1H3,(H,23,24)

InChI Key

AGMSIUSARWHWKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N

Origin of Product

United States

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